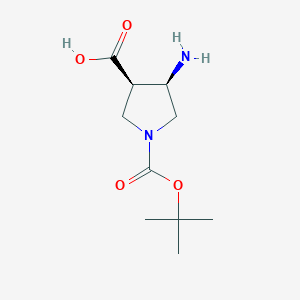
methyl 2-(5-(methoxymethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(5-(methoxymethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, also known as MMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Scaffold Development
One area of focus is the synthesis of complex molecules that serve as scaffolds for further chemical modifications. For example, research by Ruano, Fajardo, and Martín (2005) details the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, providing a method for creating highly functionalised isoxazole-annulated heterocycles, which are useful in the development of new pharmaceuticals and materials (Ruano, Fajardo, & Martín, 2005).
Molecular, Electronic, and Spectroscopic Analysis
Another significant application is in the detailed molecular, electronic, and spectroscopic analysis of heterocyclic compounds. Beytur and Avinca (2021) conducted a study on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, revealing insights into their geometric parameters, electronic properties, and spectroscopic properties through DFT calculations (Beytur & Avinca, 2021).
Antimicrobial Activities
Compounds related to the chemical structure have been investigated for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness, showing that some of these compounds possess good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Photophysical Properties and Fluorescence
The photophysical properties and potential fluorescence applications of triazole derivatives are also of interest. Padalkar et al. (2015) synthesized novel 2-aryltriazoles showing promising blue emitting fluorophores for applications in optical materials and sensors, highlighting the importance of structural modification in tuning the photophysical properties of these compounds (Padalkar, Lanke, Chemate, & Sekar, 2015).
Environmental Impact and Toxicity Studies
Thorel et al. (2020) investigated the toxicity of common UV filters on marine organisms, illustrating the broader environmental implications and the need for safe chemical design in consumer products. While not directly related to the specific compound , this study underscores the importance of assessing the ecological impact of chemical substances (Thorel, Clergeaud, Jaugeon, Rodrigues, Lucas, Stien, & Lebaron, 2020).
properties
IUPAC Name |
methyl 2-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-8-10-14(11-9-13)24-17(12-27-2)18(22-23-24)19(25)21-16-7-5-4-6-15(16)20(26)28-3/h4-11H,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURFHNPTLFHVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide](/img/structure/B2456772.png)

![3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B2456774.png)
![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)




![3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2456784.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456786.png)